molecular formula C17H17N5O2S B2641901 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-49-6

1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2641901
CAS No.: 1788543-49-6
M. Wt: 355.42
InChI Key: ZNTPKMZEFLSDTF-UHFFFAOYSA-N
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Description

1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique structure that integrates multiple heterocyclic rings

Properties

IUPAC Name

1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(19-12-13-3-2-10-25-13)18-5-6-21-7-8-22-16(21)11-14(20-22)15-4-1-9-24-15/h1-4,7-11H,5-6,12H2,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPKMZEFLSDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

  • Synthesis of Furan-2-yl and Thiophen-2-yl Precursors:

      Furan-2-yl precursor: Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

      Thiophen-2-yl precursor: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

  • Formation of Imidazo[1,2-b]pyrazole:

    • This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring.
  • Coupling Reactions:

    • The final step involves the coupling of the imidazo[1,2-b]pyrazole derivative with the furan and thiophene derivatives using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The imidazo[1,2-b]pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH).

Major Products:

  • Oxidized derivatives (sulfoxides, sulfones)
  • Reduced imidazo[1,2-b]pyrazole derivatives
  • Substituted heterocycles with various functional groups

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Due to its unique structure, it may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Biochemical Probes: It can be used in the design of probes for studying biological pathways and interactions.

Industry:

    Materials Science: The compound’s heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, facilitating its binding to biological macromolecules and modulating their activity.

Comparison with Similar Compounds

  • 1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylmethyl)urea
  • 1-(2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylmethyl)urea

Comparison:

  • Structural Differences: The presence of different substituents on the heterocyclic rings (furan vs. thiophene) can significantly alter the compound’s chemical and biological properties.
  • Unique Features: The combination of furan, imidazo[1,2-b]pyrazole, and thiophene in a single molecule is unique, providing a distinct set of electronic and steric properties that can be exploited in various applications.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.

Biological Activity

1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that combines various heterocyclic structures, including furan, imidazole, pyrazole, and thiophene. This structural diversity is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C17H19N5OC_{17}H_{19}N_5O, with a molecular weight of approximately 313.37 g/mol. The presence of multiple heterocycles contributes to its pharmacological properties.

Property Value
Molecular FormulaC17H19N5OC_{17}H_{19}N_5O
Molecular Weight313.37 g/mol
CAS Number1798513-08-2

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that compounds containing imidazole and pyrazole moieties exhibit significant anticancer properties. The imidazo[1,2-b]pyrazole scaffold, similar to that found in the compound of interest, has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study demonstrated that derivatives of imidazo[1,2-b]pyrazole were effective in inhibiting the proliferation of human cancer cell lines (e.g., A549 and H460) with IC50 values in the micromolar range . The incorporation of the furan and thiophene rings may further enhance this activity by modulating enzyme interactions involved in tumor growth.

Antimicrobial Activity

Compounds with furan and thiophene structures are known for their antimicrobial properties. The presence of these rings in the target compound suggests potential effectiveness against bacterial strains. Pyrazole derivatives have also been reported to possess antibacterial and antifungal activities .

Case Study:
A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibition zones, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing pyrazole and imidazole moieties are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

Research Findings:
In vitro studies have shown that pyrazole-based compounds can significantly reduce the production of inflammatory markers in macrophage cell lines . This suggests that the compound may be beneficial in treating inflammatory diseases.

Mechanistic Insights

The biological activities of this compound are likely mediated through various mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Modulation: It may induce cell cycle arrest at specific phases, leading to decreased proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: The antioxidant properties associated with furan and thiophene could play a role in reducing oxidative stress within cells.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure combining:

  • Furan Ring : Known for enhancing reactivity and biological properties.
  • Imidazo[1,2-b]pyrazole Moiety : Associated with various pharmacological activities including anticancer and antimicrobial effects.
  • Thiophene Group : Contributes to the electronic properties and bioactivity of the compound.
Structural FeatureDescription
Furan RingEnhances reactivity and biological properties.
Imidazo[1,2-b]pyrazoleAssociated with diverse pharmacological activities.
Thiophene GroupContributes to electronic properties and bioactivity.

Research has indicated that derivatives of this compound exhibit significant biological activities:

Anticancer Properties

Studies have shown that compounds containing imidazo[1,2-b]pyrazole and furan moieties can inhibit specific enzymes involved in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit signaling pathways critical for tumor growth by targeting proteins involved in cell cycle regulation.
  • Case Studies : In vitro studies have demonstrated efficacy against various cancer cell lines, including hepatoblastoma (HepG2) and breast cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus.
  • Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.

Other Therapeutic Activities

The compound's structural features suggest potential applications in:

  • Antiviral Activity : Similar compounds have demonstrated effectiveness against various viral targets, including hepatitis C virus (HCV).
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the imidazo[1,2-b]pyrazole core through cyclization.
  • Functionalization with a furan ring.
  • Attachment of the thiophene group via alkylation reactions.

The mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to identify critical variables and response surface methods to optimize yield . For example, highlights the use of DoE to minimize experimental runs while capturing interactions between variables like reaction time and precursor ratios.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during structural characterization?

Combine multi-technique validation :

  • Compare experimental NMR shifts with computational predictions (e.g., density functional theory).
  • Use 2D NMR (COSY, HSQC) to confirm connectivity of imidazo-pyrazole and thiophenmethyl groups.
  • Cross-reference IR carbonyl stretches (urea C=O at ~1650–1700 cm⁻¹) with analogous compounds .

Q. What are the primary biological screening assays suitable for initial activity profiling?

Prioritize target-agnostic assays to identify broad bioactivity:

  • Cytotoxicity (MTT assay against cancer cell lines).
  • Enzyme inhibition (kinase panels due to the imidazo-pyrazole scaffold’s ATP-binding potential).
  • Antimicrobial activity (MIC determination against Gram+/− bacteria) .

Q. Which purification techniques are most effective for isolating this urea derivative?

Use gradient chromatography (C18 reverse-phase columns) with mobile phases adjusted for polarity (e.g., acetonitrile/water + 0.1% TFA). Monitor for co-eluting impurities from the furan and thiophene precursors via LC-MS .

Q. How should stability studies be designed for this compound under varying pH conditions?

Conduct accelerated stability testing :

  • Prepare buffered solutions (pH 1–10).
  • Monitor degradation via HPLC at 25°C and 40°C.
  • Identify degradation products (e.g., hydrolysis of the urea moiety) using high-resolution MS .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for modifying the imidazo-pyrazole core?

Apply quantum chemical reaction path searches (e.g., IRC calculations) to model substituent effects. describes using such methods to identify transition states and optimize regioselectivity in heterocyclic couplings . Combine with machine learning to prioritize synthetic routes .

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?

Perform pharmacokinetic profiling :

  • Measure plasma protein binding (equilibrium dialysis).
  • Assess metabolic stability (hepatic microsome assays).
  • Use PET imaging to track biodistribution of radiolabeled analogs .

Q. What strategies validate the compound’s mechanism of action when target engagement is unclear?

Employ chemoproteomics :

  • Use photoaffinity labeling with a biotinylated probe.
  • Pull-down targets via streptavidin beads and identify via LC-MS/MS.
  • Confirm binding via SPR or ITC .

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in the urea linkage?

Utilize VCD (Vibrational Circular Dichroism) or X-ray crystallography . For dynamic systems, apply NOESY NMR to probe spatial proximity between the thiophenmethyl group and imidazo-pyrazole .

Q. What methodologies quantify the impact of substituent variations (furan vs. thiophene) on bioactivity?

Conduct SAR-driven synthesis :

  • Synthesize analogs with substituted furans (e.g., 5-nitro-furan) and thiophenes (e.g., 3-methyl-thiophene).
  • Compare activity data using clustering analysis (e.g., PCA) to map substituent effects .

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